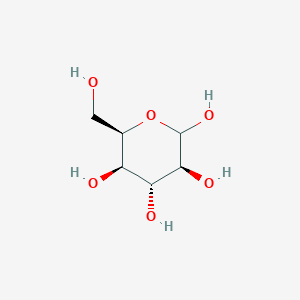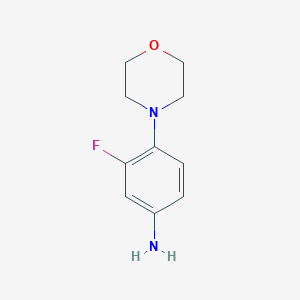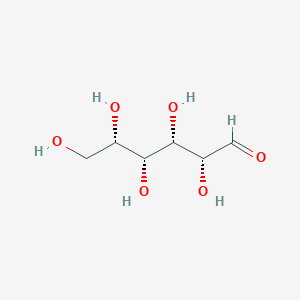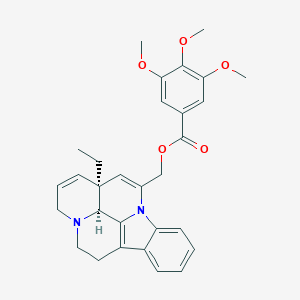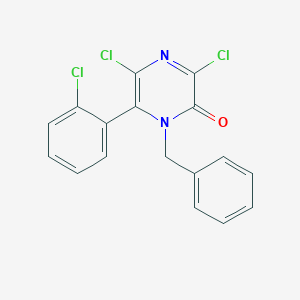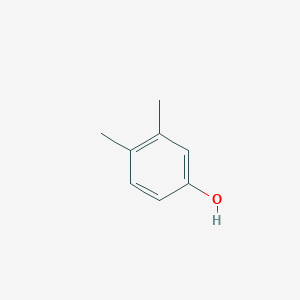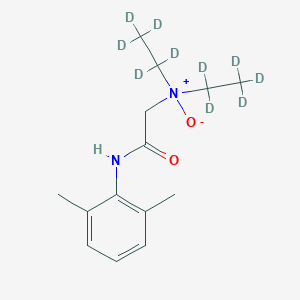
2-Hexanone, 3-(formyloxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 3-(formyloxy)-(9CI) is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. 2-Hexanone, 3-(formyloxy)-(9CI) is characterized by its unique chemical structure, which includes a formic acid moiety and an acetylbutyl group. This compound is used in various applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexanone, 3-(formyloxy)-(9CI) can be synthesized through esterification, a reaction between formic acid and 1-acetylbutanol in the presence of a catalyst. The reaction typically involves heating the reactants with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water . Another method involves the use of boron oxide as a reagent for the direct esterification of formic acid with the alcohol .
Industrial Production Methods
In industrial settings, the production of formic acid 1-acetylbutyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the ester product.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into formic acid and 1-acetylbutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to produce formic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Formic acid and 1-acetylbutanol.
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
2-Hexanone, 3-(formyloxy)-(9CI) can be compared with other esters such as:
Butyl formate: Similar in structure but lacks the acetyl group.
Ethyl acetate: Commonly used ester with different applications and properties.
Methyl formate: Another formic acid ester with distinct chemical behavior.
2-Hexanone, 3-(formyloxy)-(9CI) is unique due to its specific structure, which imparts different reactivity and applications compared to other esters.
Properties
CAS No. |
151919-56-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
Canonical SMILES |
CCCC(C(=O)C)OC=O |
Synonyms |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


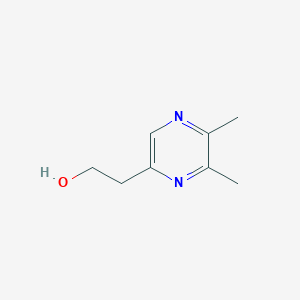

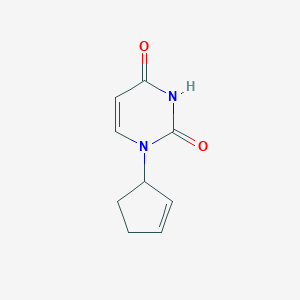
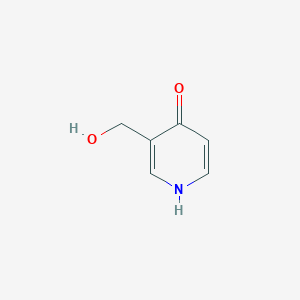
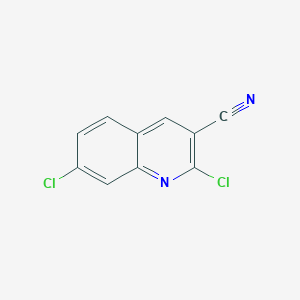

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
